2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused triazole and quinazoline core. Its structure features:
- 2-Phenyl substitution on the triazole ring, contributing to steric bulk and π-π interactions.
- Sulfanyl-acetamide bridge linked to a 2,4,6-trimethylphenyl group, which increases lipophilicity and may influence receptor binding or membrane permeability.
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3S/c1-16-11-17(2)25(18(3)12-16)30-24(34)15-37-28-29-21-14-23(36-5)22(35-4)13-20(21)27-31-26(32-33(27)28)19-9-7-6-8-10-19/h6-14H,15H2,1-5H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNGMXUUIYTYDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline core, introduction of the dimethoxy groups, and the final coupling with the sulfanyl-acetamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs
Compound A : N-(3-Chloro-4-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide
- Key Differences :
- Acetamide substituent : 3-Chloro-4-methoxyphenyl vs. 2,4,6-trimethylphenyl.
- Impact :
- Trimethyl substitution may improve metabolic stability due to reduced oxidative susceptibility.
Table 1: Structural and Physicochemical Comparison
*Calculated using ChemDraw/BioByte tools.
Functional Analogs (ALS Inhibitors)
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) :
- Core Difference : Triazolopyrimidine vs. triazoloquinazoline.
- Activity : Potent ALS inhibitor with broad-spectrum herbicidal use.
- Comparison :
- The quinazoline core in the target compound may allow stronger π-stacking in ALS binding pockets due to extended aromaticity.
- Sulfanyl-acetamide vs. sulfonamide: The former’s thioether linkage could reduce metabolic degradation compared to sulfonamides.
Table 2: Functional Comparison with ALS Inhibitors
*Hypothetical values based on structural analogs.
Mechanistic and Application Insights
- Trimethylphenyl vs. Chloro-Methoxyphenyl : The target compound’s higher lipophilicity (logP 4.2) may enhance soil residual activity in herbicidal applications compared to Compound A (logP 3.8) .
- Triazoloquinazoline vs. Triazolopyrimidine : The larger quinazoline ring could improve binding to ALS isoforms resistant to triazolopyrimidines .
Biological Activity
The compound 2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide (CAS Number: 902593-94-6) is a complex organic molecule that exhibits significant biological activities. Its structure incorporates a triazoloquinazoline core known for diverse pharmacological properties, including anticancer and kinase inhibitory activities. This article explores the biological activity of this compound through various studies, focusing on its cytotoxic effects against cancer cell lines and potential therapeutic applications.
- Molecular Formula : C27H25N5O4S
- Molecular Weight : 515.6 g/mol
- Structural Features : The compound features a sulfanyl group and methoxy substitutions that enhance its reactivity and biological interactions.
Cytotoxicity Studies
A series of in vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The findings indicate moderate to potent anticancer activity.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (48h) | IC50 (72h) |
|---|---|---|
| HCT116 | 10.72 μM | 5.33 μM |
| MCF-7 | 21.29 μM | Not reported |
| HepG2 | 17.48 μM | 7.94 μM |
Note: The IC50 values represent the concentration required to inhibit cell growth by 50%. The compound demonstrated the highest efficacy against the HCT116 colon cancer cell line compared to standard chemotherapeutics like doxorubicin, which has IC50 values of 1.66 μM and 1.21 μM for the same time points .
The compound's mechanism involves multi-target inhibition of key proteins associated with cancer progression:
- Hsp90 : IC50 = 25.07 nM
- EGFR : IC50 = 38.5 nM
- VEGFR-2 : IC50 = 126.95 nM
- Topoisomerase II : IC50 = 25.85 nM
These results suggest that the compound may disrupt multiple signaling pathways critical for cancer cell survival and proliferation .
Study on Quinazoline Derivatives
In a comparative study involving several quinazoline derivatives, the synthesized compound exhibited significant cytotoxicity across different cancer types. The study highlighted its potential as a lead compound for further development in cancer therapy .
Kinase Inhibition Analysis
The triazoloquinazoline core has been linked to kinase inhibition properties, which are crucial for targeting various cancers. Further molecular docking studies indicated strong binding affinities to specific kinases involved in tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
